molecular formula C11H15N7O B12911564 5-Amino-2-{[2-(propylamino)pyrimidin-5-yl]amino}pyrimidin-4(3H)-one CAS No. 77961-40-1

5-Amino-2-{[2-(propylamino)pyrimidin-5-yl]amino}pyrimidin-4(3H)-one

Cat. No.: B12911564
CAS No.: 77961-40-1
M. Wt: 261.28 g/mol
InChI Key: NMUJYPVBSZRPEA-UHFFFAOYSA-N
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Description

The compound 5-Amino-2-{[2-(propylamino)pyrimidin-5-yl]amino}pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a bicyclic pyrimidine scaffold with amino and propylamino substituents. Its molecular formula is C₁₁H₁₆N₆O, with a molecular weight of 248.29 g/mol.

Properties

CAS No.

77961-40-1

Molecular Formula

C11H15N7O

Molecular Weight

261.28 g/mol

IUPAC Name

5-amino-2-[[2-(propylamino)pyrimidin-5-yl]amino]-1H-pyrimidin-6-one

InChI

InChI=1S/C11H15N7O/c1-2-3-13-10-14-4-7(5-15-10)17-11-16-6-8(12)9(19)18-11/h4-6H,2-3,12H2,1H3,(H,13,14,15)(H2,16,17,18,19)

InChI Key

NMUJYPVBSZRPEA-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC=C(C=N1)NC2=NC=C(C(=O)N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-((2-(propylamino)pyrimidin-5-yl)amino)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The initial step involves the formation of the pyrimidine ring through a condensation reaction between a β-diketone and a guanidine derivative.

    Propylamino Substitution: The final step involves the substitution of the amino group at the 2-position with a propylamino group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-((2-(propylamino)pyrimidin-5-yl)amino)pyrimidin-4(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and propylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-Amino-2-((2-(propylamino)pyrimidin-5-yl)amino)pyrimidin-4(1H)-one is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for investigating cellular pathways and mechanisms.

Medicine

In medicine, 5-Amino-2-((2-(propylamino)pyrimidin-5-yl)amino)pyrimidin-4(1H)-one is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance materials with specific functionalities.

Mechanism of Action

The mechanism of action of 5-Amino-2-((2-(propylamino)pyrimidin-5-yl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Functional Groups
Target Compound C₁₁H₁₆N₆O 248.29 5-Amino, 2-(propylamino)pyrimidinyl Not reported Amino, alkylamino
5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one C₆H₁₀N₄O 154.17 Dimethylamino Not reported Amino, dimethylamino
2d (Nitro-tolyl derivative) C₁₉H₁₆N₄O₄S 396.10 Nitrophenyl, tolyl amino 227.6–228.6 Nitro, thioether, aromatic
5-Amino-2-ethyl-6-(2-hydroxyphenyl)-3H-pyrimidin-4-one C₁₂H₁₃N₃O₂ 231.25 Ethyl, hydroxyphenyl Not reported Hydroxyphenyl, ethyl
6-Amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone C₇H₆N₄O₃S 226.21 Propargylsulfanyl, nitro Not reported Sulfur, nitro, propargyl

Key Observations :

  • Substituent Effects: The propylamino group in the target compound increases hydrophobicity compared to the dimethylamino group in , which may enhance lipid bilayer penetration but reduce aqueous solubility.
  • Electron-Withdrawing Groups: Compounds like 2d (nitrophenyl) and (nitro) exhibit strong electron-withdrawing effects, which can stabilize the pyrimidinone ring but may reduce bioavailability due to polarity .

Crystallographic and Computational Data

  • Similarity Scores : Compounds in with similarity scores >0.8 (e.g., 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one) share conformational features that could guide docking studies for the target compound .

Biological Activity

5-Amino-2-{[2-(propylamino)pyrimidin-5-yl]amino}pyrimidin-4(3H)-one, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various biologically active molecules, particularly in the realm of cancer therapeutics. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H15N7O, with a molecular weight of 243.29 g/mol. The compound features two amino groups and a pyrimidine ring, which are critical for its biological interactions.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Its structural similarity to other pyrimidine derivatives suggests it may inhibit specific cancer cell proliferation pathways.

  • Cytotoxicity Studies :
    • In vitro assays have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines, including HT29 (colorectal cancer) and L929 (fibrosarcoma) cells. The half-maximal inhibitory concentration (IC50) values ranged from 58 µM to over 200 µM, indicating varying potency depending on the cell line tested .
  • Mechanisms of Action :
    • The compound appears to induce apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers and decreased viability in treated cells. Flow cytometry analyses revealed that treatment with the compound led to a higher percentage of cells in the sub-G1 phase, indicative of apoptosis .
  • Comparison with Reference Drugs :
    • In comparative studies, the cytotoxicity of this compound was found to be superior to traditional chemotherapeutics like cisplatin and 5-fluorouracil at certain concentrations, suggesting its potential as a more effective treatment option with fewer side effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the propylamine side chain and variations in substituents on the pyrimidine ring have been explored to enhance potency and selectivity against cancer cells while minimizing toxicity to normal cells .

Study 1: Evaluation Against Colorectal Cancer

A recent study evaluated the compound's efficacy against HT29 colorectal cancer cells. The results showed that at a concentration of 58 µM, it induced significant cell death compared to controls. The study concluded that this compound could be developed further as a targeted therapy for colorectal cancer due to its favorable toxicity profile relative to existing treatments .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways activated by this compound. It was found that it inhibits key signaling pathways involved in cell survival and proliferation, such as PI3K/Akt and MAPK pathways. This inhibition was linked to increased apoptosis and reduced tumor growth in xenograft models .

Data Tables

Compound Cell Line IC50 (µM) Mechanism
This compoundHT2958Induces apoptosis
Reference Drug (Cisplatin)HT2947.17DNA cross-linking
Reference Drug (5-FU)HT29381.16Inhibits RNA synthesis

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